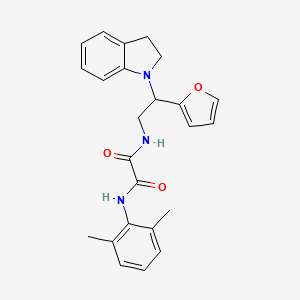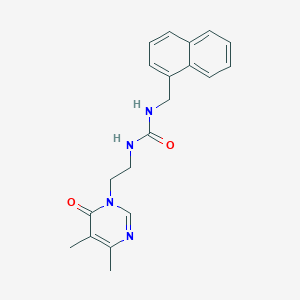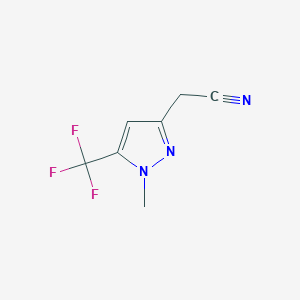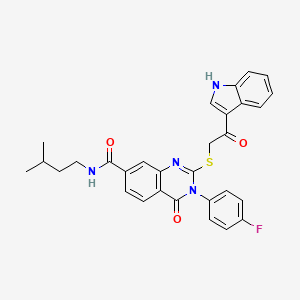![molecular formula C16H26Cl2N2 B2532373 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride CAS No. 1198286-24-6](/img/structure/B2532373.png)
9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride is a chemical compound with the molecular formula C16H26Cl2N2 and a molecular weight of 317.30 g/mol . It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride involves multiple steps. One common synthetic route includes the reaction of benzylamine with a spirocyclic ketone under acidic conditions to form the desired product . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve bulk synthesis techniques and purification processes to obtain high-purity compounds .
Analyse Chemischer Reaktionen
9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride involves its interaction with specific molecular targets. For example, it has been reported to act as a competitive antagonist of γ-aminobutyric acid type A (GABAAR) receptors . This interaction can modulate the activity of these receptors, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, and further research is needed to fully understand its effects.
Vergleich Mit ähnlichen Verbindungen
9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride can be compared with other spirocyclic compounds, such as:
3,9-Diazaspiro[5.5]undecane: Similar in structure but with different substituents, leading to variations in biological activity.
2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride: Another spirocyclic compound with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific benzyl substitution, which imparts unique chemical and biological properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
9-benzyl-2,9-diazaspiro[5.5]undecane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2.2ClH/c1-2-5-15(6-3-1)13-18-11-8-16(9-12-18)7-4-10-17-14-16;;/h1-3,5-6,17H,4,7-14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJSNBAOPRYLDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)CC3=CC=CC=C3)CNC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-3-(3-{[3-(trifluoromethyl)phenyl]methoxy}thiophen-2-yl)urea](/img/structure/B2532291.png)
![N-(2-{4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl}-2-oxoethyl)-N-methylprop-2-enamide](/img/structure/B2532293.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,4-diethoxyphenyl)acrylonitrile](/img/structure/B2532295.png)


![5-methyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2532301.png)
![1-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2532302.png)


![4-{2-[5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethyl}morpholine](/img/structure/B2532306.png)


![N-(6-ethoxybenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2532310.png)
![3,4-dimethyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2532313.png)
